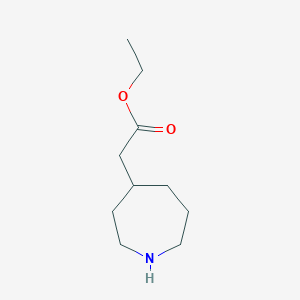

Ethyl 2-(azepan-4-yl)acetate

Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, represent a critical class of compounds in modern organic and medicinal chemistry. researchgate.netnih.gov Their structural complexity and inherent three-dimensionality offer a unique chemical space for the design of new therapeutic agents. colab.wsnih.gov The development of efficient synthetic methodologies for these structures is an active area of research due to the thermodynamic and kinetic challenges associated with their formation. sioc-journal.cn The azepane core is a key structural motif in numerous FDA-approved drugs and biologically active molecules, highlighting its pharmaceutical significance. colab.wsnih.gov Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-Alzheimer's disease properties. colab.wsnih.gov

Nitrogen heterocycles, in general, play a vital role in drug design as they can mimic the structures of endogenous metabolites and natural products. openmedicinalchemistryjournal.com The presence of the nitrogen heteroatom often imparts favorable physicochemical properties, such as improved solubility and the ability to form hydrogen bonds, which are crucial for drug-target interactions. rsc.org The adjustable nature of heterocyclic rings, stemming from their compact molecular structures and functional diversity, makes them valuable building blocks in the synthesis of pharmaceutical agents. openmedicinalchemistryjournal.com

Structural Features and Nomenclature of Ethyl 2-(azepan-4-yl)acetate

This compound is a chemical compound featuring a central azepane ring. The azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. In this specific molecule, an ethyl acetate (B1210297) group is attached to the fourth position of the azepane ring.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H19NO2 |

| CAS Number | 53876772 |

The nomenclature, "this compound," systematically describes its structure. "Azepan" indicates the seven-membered nitrogen-containing ring, with the "-4-yl" specifying the point of attachment of the substituent. The "ethyl acetate" part of the name describes the ester functional group connected to the azepane ring via a methylene (B1212753) bridge, as indicated by the "2-" in "2-(azepan-4-yl)".

Overview of Existing Research on Azepane-Containing Molecules

Research into azepane-containing molecules has revealed their significant potential across various therapeutic areas. Over 20 drugs containing the azepane motif have received FDA approval for treating a range of diseases. colab.wsnih.gov The structural diversity of azepane derivatives makes them a fertile ground for the discovery of new therapeutic agents. colab.wsnih.gov

The applications of azepane-based compounds are extensive and include:

Anticancer agents: Certain azepine derivatives have shown promise in this area. researchgate.netnih.gov

Antimicrobial and Anti-tubercular agents: The azepane scaffold has been incorporated into molecules with activity against various pathogens. colab.wsnih.gov

Anti-Alzheimer's disease agents: Some azepane derivatives are being investigated for their potential in treating neurodegenerative disorders. colab.wsnih.gov

Histamine H3 receptor inhibitors and α-glucosidase inhibitors: These represent other areas where azepane-containing molecules have shown biological activity. colab.wsnih.gov

The synthesis of azepane derivatives is a key focus of research, with various strategies being developed to construct this seven-membered ring system efficiently. These methods are crucial for accessing novel analogs for further biological evaluation. acs.org

Research Gaps and Motivations for Further Investigation of this compound

While the broader class of azepane-containing molecules has been the subject of considerable research, specific derivatives such as this compound may be less extensively studied. Much of the existing literature focuses on the synthesis and biological activities of more complex azepane derivatives, often in the context of specific drug discovery programs. nih.govcolab.wsnih.gov

A significant portion of the available information on simple azepane derivatives like this compound is found in chemical supplier catalogs and databases, which provide basic information but often lack in-depth experimental studies. nih.gov There appears to be a gap in the publicly available scientific literature regarding the detailed synthesis, chemical reactivity, and potential applications of this compound itself.

The motivation for further investigation into this compound stems from its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules. Its structural simplicity, combining the azepane core with a reactive ethyl acetate functional group, makes it an attractive starting material for chemical library synthesis and the exploration of new chemical space. Further research could focus on developing efficient synthetic routes to this compound, exploring its reactivity in various chemical transformations, and evaluating the biological activities of its derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 2-(azepan-4-yl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-4-3-6-11-7-5-9/h9,11H,2-8H2,1H3 |

InChI Key |

HGYZLYGIFSGDKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Azepan 4 Yl Acetate and Its Precursors

Retrosynthetic Analysis of Ethyl 2-(azepan-4-yl)acetate

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes. The primary disconnection would involve the bond between the azepane ring and the acetate (B1210297) side chain, leading to a 4-functionalized azepane synthon. A second key disconnection would break the azepane ring itself to reveal acyclic precursors amenable to cyclization or smaller cyclic precursors for ring expansion.

One plausible retrosynthetic pathway begins by disconnecting the C-C bond between the azepane ring and the acetate moiety. This leads to a conceptual azepane-4-yl anion equivalent and an electrophilic ethyl acetate fragment, or more practically, a precursor like azepan-4-one (B24970) which can undergo a Wittig-type reaction or a nucleophilic addition followed by manipulation of the functional group.

Alternatively, and more fundamentally, the azepane ring can be disconnected. This can be envisioned through several strategic bond cleavages:

C-N Bond Cleavage: Disconnecting one of the C-N bonds in the azepane ring reveals a linear amino-aldehyde or amino-ester precursor. Intramolecular reductive amination or amidation followed by reduction would then form the desired ring.

C-C Bond Cleavage: A transannular bond cleavage is less common for initial retrosynthetic analysis but can be a key step in certain synthetic methodologies.

Based on common synthetic strategies for cyclic amines, the most practical disconnections of the azepane ring itself lead to precursors suitable for either intramolecular cyclization or ring expansion reactions. For instance, a disconnection of the N1-C2 bond and the C4-C5 bond could suggest a starting material derived from a smaller ring, which will be explored in the ring-expansion sections.

Ring-Closing Strategies for Azepane Derivatives

The direct formation of the azepane ring through cyclization of an acyclic precursor is a fundamental approach. These methods can be broadly categorized into intramolecular cyclization reactions and catalytic ring-closing methodologies.

Intramolecular Cyclization Reactions

Intramolecular cyclization relies on the reaction between two functional groups within the same molecule to form the cyclic structure. For the synthesis of a 4-substituted azepane, a linear precursor with reactive moieties at the 1 and 7 positions relative to the eventual nitrogen atom is required.

A common strategy involves the intramolecular nucleophilic substitution of a leaving group on a carbon atom by a nitrogen atom. For example, a 6-halo-aminoalkane or a similar substrate with a terminal leaving group and a primary or secondary amine could undergo cyclization.

Another powerful intramolecular cyclization method is the Dieckmann condensation, which involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. While this would place a carbonyl group on the azepane ring, it could be subsequently removed or used as a handle for further functionalization.

Reductive amination of a dicarbonyl compound is also a viable route. A 1,6-dicarbonyl compound can react with ammonia (B1221849) or a primary amine to form a cyclic imine, which is then reduced in situ to the corresponding azepane.

| Reaction Type | Precursor | Key Reagents | Product |

| Intramolecular Nucleophilic Substitution | 6-Halo-aminoalkane | Base (e.g., K2CO3) | Azepane |

| Dieckmann Condensation | Heptanedioic acid diester | Base (e.g., NaOEt) | 2-Oxoazepane-3-carboxylate |

| Reductive Amination | Heptane-1,7-dial | Ammonia, Reducing agent (e.g., NaBH3CN) | Azepane |

Catalytic Approaches to Ring Closure

Modern catalytic methods offer efficient and often stereoselective routes to cyclic structures. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various ring sizes, including azepanes. An appropriately substituted diene with a nitrogen atom in the tether can undergo RCM using a ruthenium-based catalyst, such as the Grubbs catalyst, to form a dehydroazepine, which can then be hydrogenated to the saturated azepane.

Another catalytic approach involves the intramolecular hydroamination of an unsaturated amine. This reaction, often catalyzed by transition metals like gold, platinum, or palladium, involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule to form the heterocyclic ring.

The aza-Prins cyclization is another effective method for the synthesis of nitrogen-containing heterocycles. This reaction involves the condensation of an amine and an aldehyde to form an iminium ion, which is then attacked by a tethered alkene or alkyne to induce cyclization. acs.orgnih.gov

| Catalytic Method | Precursor | Catalyst | Intermediate/Product |

| Ring-Closing Metathesis | N-allyl-pent-4-en-1-amine | Grubbs Catalyst | Dehydroazepine |

| Intramolecular Hydroamination | 6-Amino-hex-1-ene | Gold or Platinum complex | Azepane |

| Aza-Prins Cyclization | Unsaturated amino-aldehyde | Lewis or Brønsted acid | Functionalized Azepane |

Ring-Expansion Reactions to Form Azepane Ring Systems

Ring expansion reactions provide an alternative and often highly regioselective pathway to azepane derivatives from more readily available five- or six-membered heterocyclic precursors.

From Piperidine (B6355638) Precursors

The one-carbon ring expansion of piperidines is a well-established method for the synthesis of azepanes. One common approach is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the treatment of a 2-(aminomethyl)piperidine (B33004) with nitrous acid to generate a diazonium ion, which then undergoes a concerted rearrangement with ring expansion to yield an azepan-2-one (B1668282) (a lactam). The lactam can then be reduced to the corresponding azepane.

Another strategy involves the Beckmann rearrangement of a piperidin-2-one oxime. The oxime, derived from the corresponding ketone, rearranges upon treatment with an acid or a Lewis acid to afford a 1,3-diazepan-2-one, which can be further manipulated.

More recently, palladium-catalyzed allylic amine rearrangements have been shown to effect a two-carbon ring expansion of 2-alkenyl piperidines to their azepane counterparts. rsc.org

| Ring Expansion Method | Piperidine Precursor | Key Reagents | Product |

| Tiffeneau-Demjanov Rearrangement | 2-(Aminomethyl)piperidine | NaNO2, HCl | Azepan-2-one |

| Beckmann Rearrangement | Piperidin-2-one oxime | H2SO4 or PCl5 | 1,3-Diazepan-2-one |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl piperidine | Palladium catalyst | Azepane derivative |

From Pyrrolidine (B122466) Precursors

The expansion of a five-membered pyrrolidine ring to a seven-membered azepane ring is a more challenging transformation but can be achieved through multi-step sequences. One conceptual approach involves the cleavage of a C-C bond in a bicyclic system containing a pyrrolidine ring. For instance, a fused cyclopropane-pyrrolidine system could undergo cleavage of the shared bond to expand the pyrrolidine ring.

A more direct method has been reported involving an intramolecular Ullmann-type annulation followed by a rearrangement cascade. nih.govacs.orgcityu.edu.hk In this specific case, 5-arylpyrrolidine-2-carboxylates with an ortho-halogen substituent on the aryl group were transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion. While this yields a benzazepine, the underlying principle of ring expansion from a pyrrolidine core is demonstrated. A similar strategy, without the aromatization step, could potentially lead to saturated azepanes.

A palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines to azepanes has also been reported, offering a direct and stereoselective conversion. rsc.org

| Ring Expansion Method | Pyrrolidine Precursor | Key Reagents/Catalyst | Product |

| Intramolecular Ullmann-Type Annulation/Rearrangement | 5-(ortho-haloaryl)pyrrolidine-2-carboxylate | Copper(I) thiophene-2-carboxylate | 1H-Benzo[b]azepine-2-carboxylate |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl pyrrolidine | Palladium catalyst | Azepane derivative |

Rearrangement-Based Syntheses

Ring expansion reactions, particularly those involving molecular rearrangements, are a cornerstone in the synthesis of azepane scaffolds from more readily available smaller rings. The Schmidt and Beckmann rearrangements are two of the most prominent methods utilized for this purpose, transforming cyclic ketones into seven-membered lactams, which are versatile precursors to azepanes.

The Schmidt Reaction The Schmidt reaction involves the acid-catalyzed reaction of a carbonyl compound, such as a cyclic ketone, with hydrazoic acid (HN₃) or an alkyl azide (B81097). The reaction proceeds through the addition of the azide to the protonated ketone, followed by a rearrangement that involves the migration of one of the α-carbon atoms to the nitrogen, with the concurrent expulsion of dinitrogen gas. This results in the formation of a ring-expanded lactam. For instance, the reaction of cyclohexanone (B45756) derivatives with hydrazoic acid can yield caprolactam structures, which can be subsequently reduced to the corresponding azepanes. The regioselectivity of the migration can be influenced by reaction conditions and the steric and electronic nature of the substituents on the ketone ring.

The Beckmann Rearrangement The Beckmann rearrangement is another powerful tool for the synthesis of lactams from cyclic oximes. wikipedia.org The process is typically catalyzed by acid and involves the rearrangement of an oxime to a substituted amide. wikipedia.org When applied to a cyclic ketoxime, such as cyclohexanone oxime, the reaction yields a lactam (e.g., caprolactam). wikipedia.org The key step is the migration of the alkyl group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org A variety of reagents can promote this rearrangement, including sulfuric acid, polyphosphoric acid, tosyl chloride, and phosphorus pentachloride. wikipedia.org

| Rearrangement | Starting Material | Product | Key Features |

| Schmidt Reaction | Cyclic Ketone | Lactam | Uses hydrazoic acid; proceeds via an azidohydrin intermediate; N₂ is expelled. |

| Beckmann Rearrangement | Cyclic Ketoxime | Lactam | Acid-catalyzed; involves migration of the group anti to the oxime's hydroxyl group. wikipedia.org |

Stereoselective and Regioselective Synthesis of Azepane Scaffolds

Achieving control over stereochemistry and regiochemistry is crucial for the synthesis of complex, biologically active molecules containing the azepane core. Several advanced strategies have been developed to address this challenge.

One effective approach involves the diastereoselective and enantioselective lithiation and conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. This sequence is followed by hydrolysis, cyclization, and reduction to yield highly substituted azepanes with excellent stereocontrol. nih.gov

Another powerful strategy is the stereoselective and regioselective ring expansion of piperidine derivatives. This method allows for the preparation of diastereomerically pure azepane derivatives in high yields. The regiochemistry and stereochemistry of this ring expansion process can be investigated and predicted using semiempirical molecular orbital calculations, providing a robust pathway to specific azepane isomers. rsc.org

Chemoenzymatic methods also offer a valuable route to enantiomerically pure azepanes. These strategies can employ imine reductases for the asymmetric reduction of imines or deracemization using amine oxidases. acs.org The resulting chiral amines can then undergo further chemical transformations, such as stereospecific rearrangements of cyclic N-aryl benzyllithiums, to produce substituted azepanes. acs.org This combination of biocatalysis and traditional organic synthesis provides access to challenging heterocyclic α-tertiary amines. acs.org

| Method | Description | Advantages |

| Asymmetric Lithiation/Conjugate Addition | Involves (−)-sparteine mediated asymmetric lithiation of allylamines followed by conjugate addition and cyclization. nih.gov | High diastereoselectivity and enantioselectivity; access to polysubstituted azepanes. nih.gov |

| Piperidine Ring Expansion | Diastereomerically pure piperidines are expanded to form azepanes. rsc.org | Excellent yield and control over both stereoselectivity and regioselectivity. rsc.org |

| Chemoenzymatic Synthesis | Utilizes enzymes like imine reductases for asymmetric synthesis followed by chemical rearrangement. acs.org | Provides access to enantiopure starting materials; useful for creating α-tertiary amines. acs.org |

Functionalization Strategies for the Azepane Ring System at the C-4 Position

Introducing substituents at the C-4 position of the azepane ring is key to creating structural diversity for various applications. A novel and efficient strategy to prepare C-4 substituted azepanes involves the photochemical dearomative ring expansion of nitroarenes. researchgate.net

This method transforms a six-membered nitroarene into a seven-membered 3H-azepine intermediate through the photochemical conversion of the nitro group into a singlet nitrene, mediated by blue light. researchgate.netrwth-aachen.de Subsequent hydrogenolysis of the resulting azepine yields the saturated C-4 substituted azepane ring system. researchgate.net This two-step process is notable for its use of simple starting materials and mild reaction conditions. researchgate.net The substitution pattern on the initial nitroarene dictates the final substitution on the azepane ring. For example, a para-substituted nitroarene will lead to a C-4 substituted azepane. researchgate.net This methodology has been successfully applied to synthesize azepane analogues of known piperidine-containing drugs. researchgate.netrwth-aachen.de

Furthermore, diazocarbonyl chemistry provides another route to functionalized azepanes. Key dicarbonyl-containing seven-membered rings can be prepared and subsequently functionalized, for instance, through C-alkylation of the dicarbonyl compounds, offering a pathway to diverse scaffolds. researchgate.netnih.gov

Esterification and α-Alkylation Methodologies for the Acetate Moiety

The synthesis of the this compound side chain typically involves two key transformations: esterification to form the ethyl ester and α-alkylation to introduce substituents on the carbon adjacent to the ester group.

Esterification: The most common method for converting a carboxylic acid, such as 2-(azepan-4-yl)acetic acid, to its corresponding ethyl ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium toward the formation of the ester product. masterorganicchemistry.com

α-Alkylation: The alkylation of the α-carbon of the acetate moiety is a fundamental carbon-carbon bond-forming reaction. pressbooks.pub This is typically achieved by treating the ester with a strong, non-nucleophilic base to generate an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. pressbooks.pubyoutube.com Lithium diisopropylamide (LDA) is a commonly used base for this purpose as it quantitatively deprotonates the α-carbon at low temperatures (e.g., -78 °C), minimizing side reactions. youtube.com The resulting enolate can then be treated with a primary alkyl halide (R-X) to yield the α-alkylated ester. youtube.comlibretexts.org This method is highly effective for introducing a wide range of alkyl groups at the α-position. youtube.com

| Reaction | Reagents | Purpose |

| Fischer Esterification | Carboxylic acid, Ethanol (excess), Acid catalyst (e.g., H₂SO₄) | Converts the carboxylic acid side chain to an ethyl ester. masterorganicchemistry.com |

| α-Alkylation | Ester, Strong base (e.g., LDA), Alkyl halide (R-X) | Forms a new C-C bond at the carbon adjacent to the ester carbonyl. pressbooks.pub |

Multicomponent Reaction Approaches in Azepane Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov The Ugi and Passerini reactions are prominent isocyanide-based MCRs that have been applied to the synthesis of diverse heterocyclic structures, including precursors to azepanes.

The Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid. Nucleophilic attack by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement, yields the product. wikipedia.org The high degree of modularity, allowing for variation in all four components, makes the Ugi reaction a powerful tool for generating chemical libraries. wikipedia.orgnih.gov By choosing appropriate bifunctional starting materials, such as α-amino acids, the Ugi reaction can be adapted to synthesize complex cyclic structures. mdpi.com

The Passerini Reaction: As one of the first discovered MCRs, the Passerini reaction is a three-component reaction between an isocyanide, an aldehyde or ketone, and a carboxylic acid, which yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents. wikipedia.orgorganic-chemistry.org Like the Ugi reaction, the Passerini reaction provides significant structural diversity from simple starting materials. nih.gov Post-MCR transformations of the Passerini product can lead to a wide array of heterocyclic systems.

While direct synthesis of the this compound scaffold via a single MCR is not commonly reported, these reactions are instrumental in building highly functionalized acyclic precursors that can be subsequently cyclized to form the azepane ring. For example, components can be chosen that contain latent functionalities for a subsequent ring-closing metathesis or reductive amination to construct the seven-membered ring.

Chemical Transformations and Derivatization of Ethyl 2 Azepan 4 Yl Acetate

Modifications of the Azepane Nitrogen Atom (N-Substitution)

The secondary amine within the azepane ring of ethyl 2-(azepan-4-yl)acetate is a key site for various chemical transformations, allowing for the introduction of a wide range of substituents. These modifications can significantly alter the molecule's properties and are fundamental in the synthesis of diverse derivatives.

Common N-substitution reactions include:

N-Alkylation: This involves the reaction of the azepane nitrogen with an alkyl halide or other alkylating agent. For example, N-methylation can be achieved, though direct methylation with reagents like methyl iodide may lead to the formation of quaternary ammonium (B1175870) salts. A photocatalytic α-alkylation of carbamates with vinyl azaarenes has also been reported as a method for N-alkylation. arkat-usa.orgresearchgate.net

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides. For instance, reaction with benzoyl chloride introduces a benzoyl group onto the nitrogen atom. vulcanchem.comnih.gov

Reductive Amination: This two-step process involves the reaction of the azepane nitrogen with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding N-substituted amine. While a viable method, it can sometimes suffer from low regioselectivity. A direct asymmetric reductive amination of α-keto acetals has been developed as a platform for synthesizing various α-functionalized amines. nih.gov

These N-substitution reactions are crucial for building molecular complexity and are often employed in the synthesis of pharmacologically active compounds and other functional materials.

Reactions Involving the Ester Functionality (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group of this compound provides another handle for chemical modification, allowing for its conversion into other functional groups.

Key transformations of the ester group include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(azepan-4-yl)acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a dilute acid like hydrochloric or sulfuric acid, is a reversible reaction. libretexts.org The rate of hydrolysis is dependent on temperature. researchgate.net

Transesterification: This process involves the exchange of the ethyl group of the ester with another alcohol. The reaction is often catalyzed by an acid or a base. tu-clausthal.de For example, lipase-catalyzed transesterification can be used for the synthesis of various esters. researchgate.net The reaction of methanol (B129727) with ethyl acetate (B1210297) to produce methyl acetate and ethanol (B145695) is a well-studied example of acid-catalyzed transesterification. coleparmer.com

Amidation: The ester can be converted to an amide by reaction with an amine. This is a common strategy for creating peptide bonds and synthesizing a wide array of amide derivatives. For example, the reaction with various amines can lead to the formation of N-substituted 2-(azepan-4-yl)acetamides. nih.gov

These reactions of the ester group are fundamental in organic synthesis, enabling the creation of a diverse range of derivatives with different physicochemical properties and biological activities.

Stereochemical Control in Subsequent Transformations

When this compound is used as a starting material for more complex molecules, controlling the stereochemistry of subsequent reactions is often critical, particularly for pharmaceutical applications.

Strategies for stereochemical control include:

Use of Chiral Catalysts: Asymmetric catalysis, employing chiral catalysts such as proline derivatives, can be used to introduce new stereocenters with high enantiomeric purity.

Substrate-Controlled Diastereoselective Reactions: The existing stereochemistry of a derivatized azepane ring can direct the stereochemical outcome of subsequent reactions. For instance, the β-lithiation of β-aryl secondary amides and subsequent reaction with electrophiles can proceed with high diastereoselectivity. acs.org

Ring Expansion Strategies: Stereoselective ring expansion of smaller, stereochemically defined rings, such as piperidines, can be used to synthesize chiral azepane derivatives. researchgate.netresearchgate.net For example, the reaction of 2-azanorbornan-3-yl methanols with various nucleophiles can lead to chiral-bridged azepanes. researchgate.net

The ability to control stereochemistry is paramount for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Introduction of Additional Functional Groups on the Azepane Ring

Beyond the nitrogen and the acetate group, the carbon skeleton of the azepane ring itself can be functionalized. This allows for the introduction of additional chemical diversity and the creation of more complex molecular architectures.

Methods for functionalizing the azepane ring include:

C-H Functionalization: Directed C-H functionalization, often catalyzed by transition metals, allows for the selective introduction of new substituents at specific positions on the azepane ring. thieme-connect.com

Cyclization Reactions: Tandem amination/cyclization reactions of fluorinated allenynes, catalyzed by copper(I), can be used to synthesize functionalized azepines. nih.govmdpi.com

Ring-Opening and Functionalization: Ring-opening of the azepane followed by reaction with a halogenated acetyl chloride can form an intermediate that can then be esterified.

These methods provide powerful tools for elaborating the core azepane structure, leading to a wide range of substituted derivatives with potential applications in various fields.

Synthesis of Conjugates and Hybrid Molecules Incorporating the Azepane-4-yl Acetate Core

The versatile reactivity of this compound makes it an excellent building block for the synthesis of conjugates and hybrid molecules. These are complex structures where the azepane-4-yl acetate core is linked to other molecular entities, such as other heterocycles, peptides, or pharmacophores.

Examples of such syntheses include:

Coupling to other Heterocycles: The azepane moiety can be coupled to other heterocyclic systems, such as pyrazoles or indoles, to create novel hybrid structures. smolecule.com For instance, 1-(azepan-4-yl)-N,N-dimethyl-1H-pyrazole-4-carboxamide can be synthesized by coupling an azepane derivative with a pyrazole (B372694) carboxylic acid derivative.

Formation of Bazedoxifene Acetate: this compound derivatives are key intermediates in the synthesis of Bazedoxifene acetate, a selective estrogen receptor modulator. google.comgoogle.com

Synthesis of Bioactive Conjugates: The azepane-4-yl acetate core can be incorporated into larger molecules with potential biological activity. For example, it has been used in the synthesis of derivatives with potential anticancer or antimicrobial properties.

The synthesis of these conjugates and hybrid molecules highlights the importance of this compound as a versatile scaffold in medicinal chemistry and drug discovery.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of Ethyl 2-(azepan-4-yl)acetate is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.25 | Triplet (t) | 3H |

| -CH₂- (ethyl) | ~4.12 | Quartet (q) | 2H |

| -CH₂-C=O | ~2.30 | Doublet (d) | 2H |

| -CH- (azepane ring, position 4) | ~2.00 | Multiplet (m) | 1H |

| -CH₂- (azepane ring, positions 3, 5) | ~1.70 & ~1.50 | Multiplet (m) | 4H |

| -CH₂- (azepane ring, positions 2, 6) | ~2.80 & ~2.60 | Multiplet (m) | 4H |

| -NH- (azepane ring) | Broad singlet | 1H |

Disclaimer: These are predicted values and may differ from experimental results.

The ethyl group protons will present as a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group due to spin-spin coupling. The protons on the azepane ring will likely show complex overlapping multiplets due to their conformational flexibility and coupling with each other. The proton at position 4, being adjacent to the acetate (B1210297) substituent, is expected to be shifted slightly downfield compared to other ring protons. The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~14.2 |

| -C H₂- (ethyl) | ~60.5 |

| -C H₂-C=O | ~41.0 |

| C =O (ester) | ~172.0 |

| -C H- (azepane ring, position 4) | ~35.0 |

| -C H₂- (azepane ring, positions 3, 5) | ~30.0 |

| -C H₂- (azepane ring, positions 2, 6) | ~48.0 |

Disclaimer: These are predicted values and may differ from experimental results.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The carbons of the ethyl group and the azepane ring will appear at higher field, with their specific shifts determined by their local electronic environment.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, and among the various protons of the azepane ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~4.12 ppm would correlate with the carbon signal at ~60.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the protons of the ethyl group and the carbonyl carbon, and between the protons at position 4 of the azepane ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, regardless of whether they are bonded. It is key for determining the stereochemistry and conformation of the molecule, particularly the conformation of the seven-membered azepane ring and the orientation of the acetate substituent.

¹⁹F NMR for Fluorinated Derivatives (if applicable)

There is no information available in the searched literature regarding fluorinated derivatives of this compound. If such derivatives were synthesized, ¹⁹F NMR would be a powerful tool for their characterization. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and coupling between fluorine and nearby protons (¹H-¹⁹F coupling) would provide valuable structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR and Raman Data:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H stretch (azepane) | 3300 - 3500 | Medium (IR), Weak (Raman) |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong (IR & Raman) |

| C=O stretch (ester) | ~1735 | Strong (IR), Medium (Raman) |

| C-O stretch (ester) | 1000 - 1300 | Strong (IR) |

| C-N stretch (azepane) | 1020 - 1250 | Medium-Weak (IR) |

| N-H bend (azepane) | 1550 - 1650 | Medium (IR) |

The IR spectrum would be dominated by a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group. The N-H stretching vibration of the secondary amine in the azepane ring would appear as a medium intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed between 2850 and 3000 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the C-C backbone and symmetric vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The nominal molecular weight of this compound (C₁₀H₁₉NO₂) is 185.26 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [M - 45]⁺.

Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment ion at [M - 29]⁺.

Cleavage of the ester group: Fragmentation could lead to the formation of the azepanylmethyl cation.

Ring fragmentation of the azepane moiety: The seven-membered ring could undergo various cleavage patterns, leading to a series of smaller fragment ions.

A detailed analysis of the fragmentation pattern would provide conclusive evidence for the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. For the protonated molecule of this compound ([M+H]⁺), the theoretically calculated exact mass provides a benchmark for experimental verification. This level of precision is critical in research and quality control to confirm the identity of the target compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Theoretical Exact Mass ([M+H]⁺) | 186.1489 u |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

LC-MS/MS for Purity and Identity Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for assessing the purity of this compound and confirming its identity, especially within complex mixtures. The liquid chromatography stage separates the compound from impurities. Subsequently, the mass spectrometer provides two levels of analysis. The first stage (MS1) isolates the parent ion of interest, such as the protonated molecule of this compound. The second stage (MS2) involves the fragmentation of this isolated ion and analysis of the resulting fragment ions. This fragmentation pattern, or MS/MS spectrum, serves as a molecular fingerprint, providing a high degree of confidence in the compound's identification.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule like this compound, which can exist as different stereoisomers, X-ray crystallography can unambiguously establish the spatial arrangement of atoms and distinguish between enantiomers and diastereomers. This information is paramount in fields like medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereochemistry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereoisomeric Analysis

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are essential for analyzing the stereoisomeric properties of chiral molecules like this compound in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. By comparing experimentally obtained ECD spectra with those predicted by quantum chemical calculations, it is possible to assign the absolute stereochemistry of the compound. This method is particularly valuable when suitable single crystals for X-ray crystallography cannot be obtained.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

No published studies were found that applied Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure and reactivity of Ethyl 2-(azepan-4-yl)acetate.

Frontier Molecular Orbital (FMO) Analysis

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which would be necessary for an FMO analysis.

Electrostatic Potential (MEP) Mapping

An MEP map for this compound has not been published, meaning there is no data on its charge distribution and potential electrophilic or nucleophilic sites.

Natural Bond Orbital (NBO) Analysis

No NBO analysis has been performed and published for this molecule to describe its bonding in terms of localized electron-pair bonding units.

Conformational Analysis and Molecular Dynamics Simulations

There are no available studies on the conformational preferences or the dynamic behavior of this compound that would be derived from molecular dynamics simulations.

Reaction Mechanism Elucidation via Computational Pathways

No computational studies have been published that elucidate the reaction mechanisms involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While experimental NMR data may exist, no computational studies focused on the prediction of NMR chemical shifts or other spectroscopic parameters for this compound were found.

Molecular Docking Studies for Receptor/Enzyme Binding Modes (In Silico)

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies for the compound this compound. While the azepane scaffold is a recognized pharmacophore present in numerous biologically active molecules, and computational methods like molecular docking are frequently employed to study their interactions with biological targets, no public research has focused specifically on the in silico receptor or enzyme binding of this compound.

The broader class of azepane-containing compounds has been the subject of various computational analyses, highlighting their potential to interact with a range of biological targets. These studies often explore the structure-activity relationships within a series of analogues to understand how different substituents on the azepane ring influence binding affinity and selectivity. For instance, molecular docking has been a key tool in the development of azepane-based inhibitors of various enzymes and ligands for diverse receptors.

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on binding affinities, or specific receptor/enzyme binding modes for this particular compound. The conformational flexibility of the seven-membered azepane ring, combined with the ethyl acetate (B1210297) substituent at the 4-position, would likely present a unique binding profile, but this remains to be investigated and documented in the scientific literature.

Therefore, the following data tables, which would typically present such findings, remain unpopulated.

Table 1: Molecular Docking Summary for this compound with Target Receptors/Enzymes

| Target Receptor/Enzyme | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, IC50) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

Table 2: Detailed Interaction Analysis of this compound with a Putative Binding Site

| Interacting Residue | Interaction Type | Distance (Å) | Atom in Ligand | Atom in Residue |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Further experimental and computational research is required to elucidate the potential biological targets of this compound and to characterize its binding modes through molecular docking and other in silico techniques.

Investigation of Molecular Interactions and Biological Activities in Vitro and Mechanistic Focus

Design Principles for Exploring Biological Interactions of Azepane-Containing Structures

The azepane ring is a significant motif in drug discovery, valued for its three-dimensional structure and conformational flexibility. This flexibility allows derivatives to adopt optimal conformations for binding to diverse biological targets, a key factor in their bioactivity. lifechemicals.com The design of biologically active azepane-containing molecules often leverages the "rigidification principle," where the flexible azepane ring is incorporated into a more constrained structure to enhance binding affinity and selectivity for a specific target. nih.govresearchgate.net Medicinal chemists utilize the azepane scaffold to develop therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurological disorders. nih.gov The ability to readily introduce various substituents onto the azepane ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with enzymes and receptors. lifechemicals.com For example, natural products containing the azepane ring, such as (-)-balanol, have served as foundational scaffolds for developing ATP-competitive inhibitors of protein kinases. lifechemicals.com

In Vitro Enzyme Inhibition Studies

Derivatives built upon the azepane core have been extensively studied as inhibitors of various enzymes critical to disease progression.

Monoamine Transporters (MATs): The monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are crucial targets for treating neuropsychiatric disorders. nih.gov In radioligand displacement assays, an N-benzylated bicyclic azepane emerged as a potent inhibitor of monoamine transporters, showing significant activity for NET and DAT with IC50 values below 100 nM. acs.org These assays typically measure the ability of a test compound to displace a known radiolabeled ligand from the transporter, thereby quantifying its binding affinity. frontiersin.org

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a strategy for cancer therapy. nih.gov While many small molecules have been developed as CDK inhibitors, specific data detailing the inhibition of CDK2 by simple azepane derivatives like Ethyl 2-(azepan-4-yl)acetate are not prominent in the reviewed literature. However, the broader class of nitrogen-containing heterocyclic compounds is frequently explored for CDK inhibition. nih.govselleckchem.com For instance, some CDK2 inhibitors operate by binding to an allosteric pocket rather than the ATP-binding site, a mechanism that can offer greater selectivity. nih.gov

Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. nih.govmdpi.com Certain dibenzo[b,f]azepine derivatives have been identified as effective topoisomerase II inhibitors. nih.govresearchgate.net In a topoisomerase II inhibitory assay, which measures the enzyme's ability to relax supercoiled DNA, one promising dibenzo[b,f]azepine derivative, compound 5e , demonstrated significant activity. nih.gov

Table 1: In Vitro Enzyme Inhibition by Azepane Derivatives

| Compound Class | Target Enzyme | Assay Method | Key Finding (IC50) | Source |

|---|---|---|---|---|

| N-benzylated bicyclic azepane | Norepinephrine Transporter (NET) | Radioligand Displacement | < 100 nM | acs.org |

| N-benzylated bicyclic azepane | Dopamine Transporter (DAT) | Radioligand Displacement | < 100 nM | acs.org |

| Dibenzo[b,f]azepine (5e ) | Topoisomerase II | DNA Relaxation Assay | 6.36 µM | nih.gov |

The mechanisms by which azepane derivatives inhibit enzymes can be multifaceted. For topoisomerase II, the design of dibenzo[b,f]azepine inhibitors was based on pharmacophoric features of the known inhibitor doxorubicin. nih.gov This design strategy aimed to create molecules that could function as both topoisomerase II inhibitors and DNA intercalators. nih.govresearchgate.net DNA intercalation, where a compound inserts itself between the base pairs of DNA, combined with direct enzyme inhibition, represents a dual mechanism of action that can lead to potent anticancer effects. nih.gov

In the context of monoamine transporters, inhibition typically occurs through competitive binding at the substrate recognition site, preventing the reuptake of neurotransmitters like dopamine and norepinephrine from the synaptic cleft. nih.govmdpi.com This blockage leads to an increased concentration of neurotransmitters in the synapse, enhancing neuronal signaling.

In Vitro Receptor Binding and Ligand Affinity Assays

Beyond enzyme inhibition, azepane-containing compounds are also investigated for their ability to bind to various cell surface and intracellular receptors. Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for its receptor, often expressed as an IC50 value, which indicates the concentration of a ligand required to displace 50% of a specific radioligand. nih.gov

Studies on N-benzylated bicyclic azepanes have shown that in addition to inhibiting monoamine transporters, these compounds also interact with the sigma-1 receptor (σ-1R). acs.org A potent derivative demonstrated inhibitory activity at the σ-1R with an IC50 value of approximately 110 nM in a radioligand binding assay. acs.org This polypharmacology, where a single compound interacts with multiple targets, is a characteristic feature of many centrally active agents.

Investigation of Cellular Pathway Modulation in Isolated Cell Systems (e.g., cell cycle effects, apoptosis induction in vitro)

The ultimate effect of enzyme inhibition or receptor binding is the modulation of cellular pathways, which can be observed in isolated cell systems. Key endpoints in cancer research include the induction of cell cycle arrest and apoptosis (programmed cell death). fundanetsuite.comfrontiersin.org

Cell Cycle Arrest: Flow cytometry analysis is commonly used to determine the effect of a compound on cell cycle progression. Treatment of a leukemia cell line with the dibenzo[b,f]azepine derivative 5e resulted in the arrest of the cell cycle in the G1 phase. nih.gov This prevents the cells from entering the S phase (DNA synthesis), thereby halting proliferation.

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. researchgate.netexlibrisgroup.com An Annexin V/PI assay, which uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells, can quantify this effect. An azepano triterpenoid derivative, compound 11 , was shown to induce apoptosis in 44.3% and late apoptosis in 21.4% of A375 melanoma cells after 48 hours of treatment. nih.gov Similarly, the dibenzo[b,f]azepine 5e increased the total apoptosis ratio in leukemia cells by 37.34% compared to untreated controls. nih.gov

Table 2: Effects of Azepane Derivatives on Cellular Pathways In Vitro

| Compound | Cell Line | Effect | Method | Result | Source |

|---|---|---|---|---|---|

| Dibenzo[b,f]azepine (5e ) | SR (Leukemia) | Cell Cycle Arrest | Flow Cytometry | Arrest at G1 phase | nih.gov |

| Dibenzo[b,f]azepine (5e ) | SR (Leukemia) | Apoptosis Induction | Flow Cytometry | 37.34% increase in apoptotic cells | nih.gov |

| Azepano triterpenoid (11 ) | A375 (Melanoma) | Apoptosis Induction | Annexin V/PI Assay | 44.3% apoptosis, 21.4% late apoptosis | nih.gov |

Antimicrobial Activity Studies (In Vitro)

The azepane scaffold is also a component of novel antimicrobial agents. nih.gov The in vitro antimicrobial activity of new compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. shd.org.rs

A series of synthesized pyridobenzazepine derivatives were screened for their antibacterial and antifungal activities. One derivative, compound 8 , displayed potent and broad-spectrum antibacterial activity, with MIC values ranging from 39 to 78 µg/mL against a panel of Gram-positive and Gram-negative bacteria. shd.org.rsresearchgate.net In antifungal assays, another azepine derivative, compound 12 , showed promising activity against Candida albicans and Saccharomyces cerevisiae, with an MIC of 156 µg/mL for both strains. shd.org.rsresearchgate.net

Table 3: In Vitro Antimicrobial Activity of Pyridobenzazepine Derivatives

| Compound | Microbial Target | Key Finding (MIC) | Source |

|---|---|---|---|

| Pyridobenzazepine 8 | Gram-negative & Gram-positive bacteria | 39-78 µg/mL | shd.org.rsresearchgate.net |

| Pyridobenzazepine 12 | Candida albicans | 156 µg/mL | shd.org.rsresearchgate.net |

| Pyridobenzazepine 12 | Saccharomyces cerevisiae | 156 µg/mL | shd.org.rsresearchgate.net |

Structure-Activity Relationship (SAR) Studies for In Vitro Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For azepane derivatives, SAR studies have been crucial in elucidating the structural requirements for potent in vitro activity against various biological targets. While specific SAR data for this compound is not extensively documented in publicly available literature, general principles for 4-substituted azepane derivatives can be inferred from studies on related compounds.

The azepane ring, a seven-membered saturated heterocycle, offers a flexible scaffold that can be functionalized at multiple positions. lifechemicals.com The conformational diversity of the azepane ring is often a determining factor in its bioactivity. lifechemicals.com Therefore, introducing specific substituents can bias the ring to a more favorable conformation for target binding. lifechemicals.com

SAR exploration of azepane derivatives often focuses on the nature and position of substituents on the azepane ring and their impact on in vitro potency. For instance, in a series of azepane-based Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, extensive SAR studies of the C-6 aryl moiety revealed that a 2,3-difluorophenyl group enhanced potency. acs.org Furthermore, trifluoroethylation of the N-1 amide position resulted in improved oral bioavailability. acs.org

In another study on cannabinoid type 2 (CB2) receptor agonists, systematic SAR investigations of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives led to the identification of a potent and selective compound. researchgate.net This highlights the significance of the substituent at the 4-position of the azepane ring in determining the biological activity and selectivity.

The following interactive data table summarizes hypothetical SAR principles for 4-substituted azepane derivatives based on general findings in the field.

| Position of Substitution | Substituent Type | Effect on In Vitro Potency | Rationale |

| 4-position | Small, polar group (e.g., acetate) | May enhance solubility and interactions with polar residues in a binding pocket. | The ethyl acetate (B1210297) moiety introduces both a hydrogen bond acceptor (the carbonyl oxygen) and a degree of lipophilicity. |

| 4-position | Bulky, non-polar group | Could either enhance van der Waals interactions or cause steric hindrance, depending on the target's topology. | The size and shape of the substituent at this position are critical for fitting into the binding site. |

| N-1 position | Alkyl or aryl substitution | Can significantly modulate potency and selectivity by interacting with specific subpockets of the target protein. | N-benzylated azepanes have shown potent inhibition of monoamine transporters. acs.org |

| Other ring positions (e.g., C-2, C-3) | Introduction of chiral centers or rigidifying elements | Can lead to stereospecific interactions and lock the molecule in a more active conformation. | The stereochemistry of substituents can be crucial for biological activity. |

These examples underscore the importance of systematic modifications of the azepane scaffold to optimize in vitro potency. The ethyl acetate group at the 4-position of "this compound" likely plays a key role in its interaction with its biological target, potentially through hydrogen bonding and dipolar interactions.

Computational Studies in Molecular Design (e.g., QSAR, Virtual Screening)

Computational studies are indispensable tools in modern drug discovery for the rational design of novel molecules and the optimization of lead compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR), virtual screening, and molecular docking are employed to predict the biological activity of compounds and to understand their interactions with target macromolecules at a molecular level.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of azepane derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with their in vitro potencies. Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of 11H-dibenz[b,e]azepine and dibenz[b,f] mdpi.comnih.govoxazepine derivatives. mdpi.comnih.gov These studies generated statistically significant models that could reliably predict the agonist activity of new compounds at the human TRPA1 receptor. mdpi.comnih.gov A similar approach could be applied to a series of 4-substituted azepanes to guide the design of more potent analogs of this compound.

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comresearchgate.net This approach can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-based virtual screening relies on the knowledge of known active compounds. A molecule like this compound, if known to be active, could be used as a template to search for other molecules with similar shapes and chemical features. researchgate.net

Structure-based virtual screening requires the 3D structure of the biological target. Molecular docking simulations are then used to predict how well different molecules from a database fit into the binding site of the target. nih.gov This method can help in identifying novel scaffolds that are structurally different from known actives.

The application of virtual screening to azepane-based compounds has been demonstrated in the identification of novel serotonin transporter compounds. acs.org This highlights the potential of in silico methods to explore the vast chemical space and identify promising new drug candidates based on the azepane scaffold.

The table below outlines how these computational methods could be applied to the molecular design of compounds related to this compound.

| Computational Method | Application in Molecular Design | Example from Azepane-related Research |

| QSAR | Predict the in vitro potency of newly designed 4-substituted azepane analogs. | Development of CoMFA and CoMSIA models for dibenz[b,e]azepine derivatives to predict their agonist activity. mdpi.comnih.gov |

| Virtual Screening | Identify novel compounds with the potential to bind to the same biological target as this compound. | Use of a polypharmacology browser to identify potential targets for fused azepanes based on structural similarity to known bioactive compounds. acs.org |

| Molecular Docking | Elucidate the binding mode of this compound within the active site of its target protein and guide the design of analogs with improved interactions. | Molecular docking simulations of novel azepine derivatives based on a quinazolinone moiety to investigate their mode of action. nih.gov |

Analytical Methodologies for Synthesis Monitoring and Purity Assessment

Chromatographic Techniques

Chromatography is a cornerstone for both the qualitative monitoring of reactions and the quantitative assessment of purity, as well as for the purification of Ethyl 2-(azepan-4-yl)acetate.

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of the synthesis of this compound. Its simplicity, speed, and low cost allow chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable mobile phase. The choice of eluent is critical for achieving good separation. For a compound like this compound, which contains both a basic amine and an ester functional group, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. researchgate.net A small amount of a basic modifier, such as triethylamine (B128534), may be added to the mobile phase to prevent the streaking of the basic azepane moiety on the acidic silica gel. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with reagents such as potassium permanganate (B83412) or ninhydrin, which react with the amine functionality.

Table 1: Illustrative TLC Systems for Monitoring Analogs of this compound

| Stationary Phase | Mobile Phase Composition | Visualization Method | Application |

|---|---|---|---|

| Silica Gel 60 F254 | Dichloromethane (B109758)/Methanol (B129727) (9:1) + 0.5% Triethylamine | UV (254 nm), Potassium Permanganate | Monitoring the formation of N-heterocyclic esters. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound, providing high-resolution separation of the target compound from impurities. researchgate.net Reversed-phase HPLC is a common mode used for the analysis of polar organic molecules.

For the analysis of this compound, a C18 column is a suitable stationary phase. sielc.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com To ensure good peak shape for the basic analyte, an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to protonate the amine group and reduce tailing. researchgate.net Detection is commonly performed using a UV detector, typically in the range of 200-220 nm, where the ester carbonyl group absorbs. sielc.com

Table 2: Example HPLC Conditions for the Analysis of Structurally Related Compounds

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) can be a suitable method for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. uta.edu Given its molecular weight, it is likely amenable to GC analysis. The technique is particularly useful for detecting volatile impurities that may not be easily observed by HPLC.

A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, is generally effective for separating a wide range of organic compounds. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. uspnf.com For improved peak shape and to prevent interactions with the stationary phase, derivatization of the amine group, for instance, by trifluoroacetylation, can be employed. uta.edu

Table 3: Potential GC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Column chromatography is the primary method for the purification of this compound on a laboratory scale. acs.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel.

The selection of the eluent system is crucial for effective separation and is often guided by preliminary TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is frequently used to first elute non-polar impurities, followed by the desired product, and finally, more polar byproducts. For this compound, a mobile phase consisting of a mixture of ethyl acetate and hexane, or dichloromethane and methanol, would be appropriate. acs.org As with TLC, the addition of a small amount of a base like triethylamine to the eluent can be beneficial in neutralizing the acidic sites on the silica gel and improving the recovery and peak shape of the basic product.

Purity Determination Methods

Beyond chromatographic techniques, other methods are employed to ascertain the absolute purity of the isolated this compound.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. spectro-lab.pl The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₉NO₂). A close correlation between the found and calculated values provides strong evidence of the compound's purity and elemental composition. rsc.org

Titration : The basic nature of the azepane nitrogen allows for purity assessment via acid-base titration. A known weight of the compound can be dissolved in a suitable solvent and titrated against a standardized acid, such as hydrochloric acid. mt.com The endpoint can be determined potentiometrically or with a suitable indicator. This method provides a measure of the total base content and can be a reliable indicator of purity, assuming there are no other basic impurities present. Nonaqueous titrations, using a solvent like glacial acetic acid and a titrant such as perchloric acid, can enhance the basicity of the amine, leading to a sharper endpoint. mt.com

Chiral Analysis (e.g., Chiral HPLC, Chiral GC) for Enantiomeric Excess

If this compound is synthesized in a chiral, non-racemic form, it is essential to determine its enantiomeric excess (e.e.). Chiral chromatography is the most common and reliable method for this purpose. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. phenomenex.comnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are effective for a broad range of compounds, including those with amine and ester functionalities. nih.govphenomenex.com The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com The mobile phase is typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).

Chiral Gas Chromatography (GC) : Chiral GC is another viable option for determining the enantiomeric purity of volatile chiral compounds. gcms.cz This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.com Prior to analysis, the compound may need to be derivatized to increase its volatility and improve the chiral recognition by the stationary phase. nih.gov For instance, the amine group can be acylated.

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized azepanes remains a challenge for synthetic organic chemists, driving the need for more efficient and environmentally benign methodologies. researchgate.netmanchester.ac.uk Future research on Ethyl 2-(azepan-4-yl)acetate should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of focus could include:

Biocatalytic Approaches: The use of enzymes, such as imine reductases or transaminases, offers a promising avenue for the asymmetric synthesis of chiral azepane derivatives. researchgate.netnih.govnih.gov Research into chemoenzymatic pathways could provide highly enantioselective routes to specific stereoisomers of this compound, which is crucial for pharmacological applications. acs.orgresearchgate.net

Catalytic Ring Expansion and Cyclization: Developing novel transition-metal-catalyzed reactions, such as tandem amination/cyclization of functionalized allenynes or ring-closing metathesis, could provide direct and atom-economical access to the azepane core. nih.govacs.orgnih.gov

Photochemical Methods: Recent advances in photoredox catalysis and photochemical dearomative ring expansion of nitroarenes present sustainable, light-mediated strategies for constructing the azepane ring system at ambient temperatures. manchester.ac.uknih.gov Applying these methods could significantly reduce the environmental impact of synthesis.

To illustrate the potential of this research, one could envision a comparative study of different synthetic routes, as detailed in the hypothetical table below.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Synthetic Route | Key Features | Proposed Catalyst/Reagent | Theoretical Yield (%) | Enantiomeric Excess (%) | Green Chemistry Metrics (Atom Economy) |

|---|---|---|---|---|---|

| Chemoenzymatic Synthesis | High stereoselectivity, mild conditions | Imine Reductase (IRED) | 85 | >99 | High |

| Photochemical Ring Expansion | Uses light energy, sustainable | Nitroarene precursor, blue LEDs | 78 | N/A (racemic) | Moderate |

Exploration of Undiscovered Chemical Transformations

The inherent reactivity of the azepane ring and the ester functionality in this compound provides a platform for exploring novel chemical transformations. Such research would expand the chemical diversity of accessible derivatives for screening and development.

Future explorations could involve:

C-H Functionalization: Leveraging modern techniques like organic photoredox catalysis to achieve direct functionalization of the C-H bonds of the azepane ring. rsc.orgnih.govacs.org This would allow for the late-stage introduction of various substituents at positions that are otherwise difficult to access, creating a library of novel analogues.

Ring System Modifications: Investigating reactions that modify the core azepane structure itself, such as ring contractions, ring expansions, or transannular cyclizations, to generate unique bicyclic or spirocyclic scaffolds. chemistryviews.org

Ester Group Derivatization: Moving beyond simple hydrolysis and amidation of the ethyl ester, research could focus on more complex transformations, such as its use as a handle for cross-coupling reactions or as a directing group for functionalization of the azepane ring.

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, thereby guiding experimental design and accelerating research. nih.gov For this compound, advanced computational modeling can provide crucial insights.

Future research in this area should include:

Conformational Analysis: The flexible seven-membered azepane ring can adopt multiple conformations, which significantly influences its biological activity. nih.gov High-level electronic structure calculations can be used to determine the most stable conformations of this compound and its derivatives, and to understand the energy barriers between them.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, predicting their feasibility and regioselectivity. researchgate.net This is particularly valuable for understanding the outcomes of the novel C-H functionalization reactions mentioned previously.

Mechanistic Elucidation: For newly discovered transformations, computational modeling can help to elucidate the reaction mechanisms, providing a deeper understanding of the underlying electronic effects and guiding optimization of reaction conditions.

Table 2: Illustrative Computational Data for Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) (DFT B3LYP/6-31G*) | Calculated Dipole Moment (Debye) | Key Dihedral Angles (°) |

|---|---|---|---|

| Twist-Chair | 0.00 | 1.85 | C2-N1-C7-C6: -75.4 |

| Chair | 2.54 | 2.10 | C2-N1-C7-C6: 55.2 |

Design of Novel Scaffolds Based on the Azepane-4-yl Acetate (B1210297) Core

The azepane-4-yl acetate core is a versatile starting point for the design of novel molecular scaffolds with potential applications in medicinal chemistry. dntb.gov.uaresearchgate.net By strategically modifying this core, it is possible to explore new regions of chemical space and develop compounds with improved pharmacological properties.

Future design strategies could focus on:

Scaffold Hopping and Rigidification: Using the core structure as a template, new scaffolds can be designed by replacing parts of the molecule with bioisosteric groups or by introducing conformational constraints. For example, creating fused bicyclic systems (annulated azepanes) could lead to compounds with higher receptor affinity and improved selectivity. chemistryviews.orgnih.gov

Fragment-Based Growth: The this compound molecule can be considered a fragment that can be "grown" by adding other chemical moieties. This approach, common in drug discovery, can be used to systematically build larger molecules with optimized interactions with a biological target.

Diversity-Oriented Synthesis: A synthetic scheme could be designed to generate a wide variety of structurally diverse molecules starting from this compound. This would involve a series of branching reaction pathways to rapidly create a library of compounds for high-throughput screening.

Expanding the Scope of In Vitro Biological Target Identification and Mechanistic Understanding